Molecular Weight and Lipophilicity Differentiate the N-Ethyl Analog from the Closest Structural Neighbors
The target compound (MW 362.4 g/mol, XLogP3 2.6) holds an intermediate position between the lighter unsubstituted analog 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide (MW 334.33 g/mol, calculated XLogP3 ~2.0) and the heavier N‑methylsulfonyl analog (MW 398.4 g/mol, XLogP3 2.5) [1]. Its lipophilicity is 0.6 log units higher than that of the unsubstituted compound and 0.1 log units higher than that of the methylsulfonyl compound, predicting greater passive membrane permeability while retaining a molecular weight below 400 g/mol — a threshold generally favourable for oral absorption [2].
| Evidence Dimension | Computed Molecular Weight and XLogP3 |
|---|---|
| Target Compound Data | MW = 362.4 g/mol; XLogP3 = 2.6 |
| Comparator Or Baseline | Unsubstituted analog: MW = 334.33 g/mol, XLogP3 ≈ 2.0; N‑methylsulfonyl analog: MW = 398.4 g/mol, XLogP3 = 2.5 |
| Quantified Difference | ΔMW: +28.1 g/mol vs. unsubstituted; –36.0 g/mol vs. methylsulfonyl. ΔXLogP3: +0.6 vs. unsubstituted; +0.1 vs. methylsulfonyl. |
| Conditions | Properties computed using PubChem XLogP3 algorithm (release 2021.05.07) |
Why This Matters
A balanced MW–lipophilicity profile may reduce the risk of poor solubility or excessive metabolism often seen in higher‑MW, more lipophilic analogs, making the N‑ethyl compound a more attractive starting point for oral drug‑discovery campaigns.
- [1] PubChem Compound Summaries for CID 18571226 (target) and CID 7657947 (methylsulfonyl analog). 2‑oxo‑N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑2H‑chromene‑3‑carboxamide molecular weight from EvitaChem (non‑human research product listing). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1‑3), pp. 3‑26. View Source
